Cas no 1016675-04-9 ((5-bromofuran-2-yl)methylhydrazine)

(5-Bromofuran-2-yl)methylhydrazine is a brominated furan derivative featuring a reactive hydrazine moiety, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The presence of both the bromine substituent and the hydrazine functional group enables selective cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, as well as condensation reactions for heterocycle formation. Its furan core contributes to electron-rich aromatic properties, enhancing reactivity in nucleophilic substitutions. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, including potential enzyme inhibitors or agrochemicals. Careful handling is advised due to the hydrazine group’s sensitivity. Suitable for controlled research environments requiring high-purity intermediates.
(5-bromofuran-2-yl)methylhydrazine structure
1016675-04-9 structure
Product Name:(5-bromofuran-2-yl)methylhydrazine
CAS No:1016675-04-9
MF:C5H7BrN2O
MW:191.025880098343
MDL:MFCD09810831
CID:1132774
PubChem ID:20116462
Update Time:2025-11-02

(5-bromofuran-2-yl)methylhydrazine Chemical and Physical Properties

Names and Identifiers

    • (5-bromofuran-2-yl)methylhydrazine
    • 1[(5-bromofuran-2-yl)methyl]hydrazine
    • DTXSID10602670
    • [(5-Bromofuran-2-yl)methyl]hydrazine
    • AKOS000157213
    • EN300-270815
    • ((5-bromofuran-2-yl)methyl)hydrazine
    • 1016675-04-9
    • Hydrazine, [(5-bromo-2-furanyl)methyl]-
    • MDL: MFCD09810831
    • Inchi: 1S/C5H7BrN2O/c6-5-2-1-4(9-5)3-8-7/h1-2,8H,3,7H2
    • InChI Key: FWDPZORULOPFDG-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(CNN)O1

Computed Properties

  • Exact Mass: 189.97418g/mol
  • Monoisotopic Mass: 189.97418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 91
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 51.2Ų

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(5-bromofuran-2-yl)methylhydrazine Related Literature

Additional information on (5-bromofuran-2-yl)methylhydrazine

Comprehensive Overview of (5-bromofuran-2-yl)methylhydrazine (CAS No. 1016675-04-9): Properties, Applications, and Research Insights

(5-bromofuran-2-yl)methylhydrazine (CAS No. 1016675-04-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The compound belongs to the furan derivatives family, characterized by a bromine-substituted furan ring coupled with a methylhydrazine functional group. This combination imparts distinct reactivity, making it valuable for synthesizing heterocyclic compounds and intermediates.

In recent years, the demand for furan-based building blocks like (5-bromofuran-2-yl)methylhydrazine has surged, driven by their applications in drug discovery and material science. Researchers highlight its role in developing small-molecule inhibitors and bioconjugation agents, aligning with trends in targeted therapy and precision medicine. The compound’s CAS No. 1016675-04-9 is frequently searched in academic databases, reflecting its relevance in medicinal chemistry and catalysis studies.

From a synthetic perspective, (5-bromofuran-2-yl)methylhydrazine serves as a versatile precursor for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. Its bromine atom offers a handle for further functionalization, while the hydrazine moiety enables condensation reactions to form pyrazoles and triazoles—key scaffolds in bioactive molecules. These attributes make it a hotspot for innovations in green chemistry and sustainable synthesis.

Environmental and safety considerations are also critical when handling 1016675-04-9. While not classified as hazardous, proper storage under inert conditions is recommended to preserve its stability. The compound’s spectral data (NMR, IR, and MS) are well-documented, aiding in quality control and regulatory compliance—a priority for industries adhering to Good Manufacturing Practices (GMP).

Emerging trends link (5-bromofuran-2-yl)methylhydrazine to AI-driven drug design, where computational models predict its utility in novel kinase inhibitors. This aligns with frequent search queries like “furan hydrazine derivatives in drug development” or “CAS 1016675-04-9 suppliers,” underscoring its commercial and scientific demand. Additionally, its potential in agrochemical formulations for crop protection is being explored, tapping into the global push for sustainable agriculture.

In summary, (5-bromofuran-2-yl)methylhydrazine (CAS No. 1016675-04-9) bridges multiple disciplines, from pharmaceutical intermediates to advanced material synthesis. Its adaptability to modern high-throughput screening techniques and compatibility with bioorthogonal chemistry further solidify its standing as a compound of enduring interest. As research evolves, its applications in personalized medicine and renewable chemistry are poised to expand, answering pressing questions in science and industry alike.

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